![molecular formula C15H16N2 B14390783 2-Butylpyrazolo[1,5-A]quinoline CAS No. 89877-01-0](/img/structure/B14390783.png)
2-Butylpyrazolo[1,5-A]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylpyrazolo[1,5-A]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyrazole ring, with a butyl group attached to the pyrazole nitrogen.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrazolo[1,5-A]quinoline can be achieved through various methods. One notable method involves the combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free method provides a straightforward approach to synthesizing pyrazolo[1,5-A]quinolines . Another method involves treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent systems, and controlled reaction temperatures to ensure efficient synthesis.
化学反应分析
Types of Reactions: 2-Butylpyrazolo[1,5-A]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density and reactivity of the quinoline and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
科学研究应用
2-Butylpyrazolo[1,5-A]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2-Butylpyrazolo[1,5-A]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair . By binding to these enzymes, this compound disrupts their function, leading to the inhibition of cell proliferation and induction of cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
相似化合物的比较
2-Butylpyrazolo[1,5-A]quinoline can be compared with other similar compounds, such as:
Quinoline: A nitrogenous base with a similar ring structure but lacking the pyrazole fusion.
Pyrazolo[3,4-b]quinoline: Another fused heterocyclic compound with different substitution patterns.
Quinolones: A class of compounds known for their antibacterial properties, which share the quinoline core structure.
The uniqueness of this compound lies in its specific fusion of the quinoline and pyrazole rings, along with the butyl substitution, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
89877-01-0 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-butylpyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-14-10-9-12-6-4-5-8-15(12)17(14)16-13/h4-6,8-11H,2-3,7H2,1H3 |
InChI 键 |
DYDPGPGNVXLXEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NN2C(=C1)C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


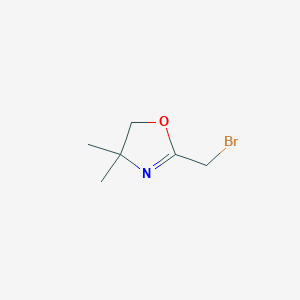
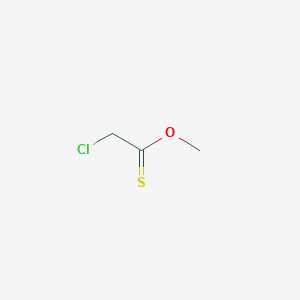
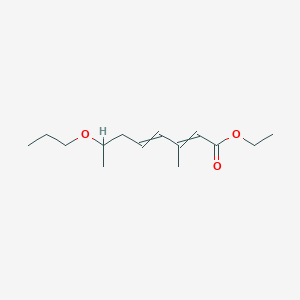

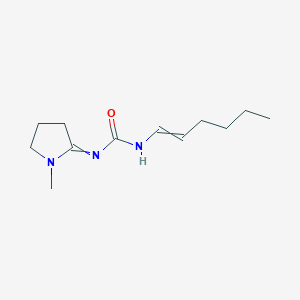
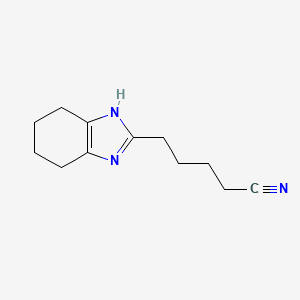
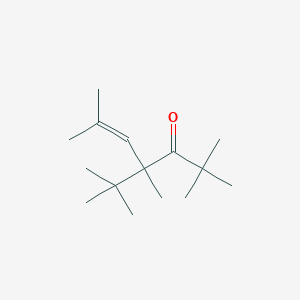
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
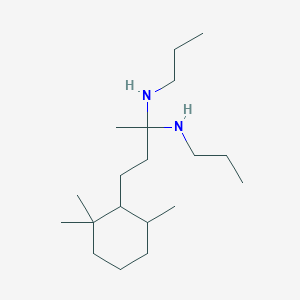

![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)
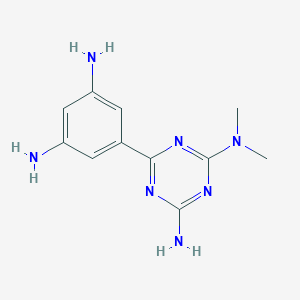
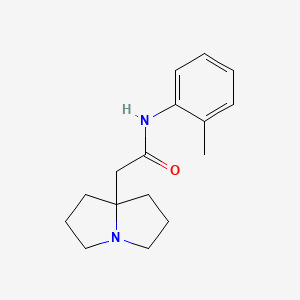
![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
